molecular formula C13H14 B14219476 2-(But-1-en-2-yl)-1H-indene CAS No. 819871-82-4

2-(But-1-en-2-yl)-1H-indene

Cat. No.: B14219476
CAS No.: 819871-82-4
M. Wt: 170.25 g/mol
InChI Key: YROAGEBNJOFPBV-UHFFFAOYSA-N
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Description

2-(But-1-en-2-yl)-1H-indene is an organic compound characterized by a unique structure that combines an indene core with a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-2-yl)-1H-indene typically involves the reaction of indene with but-1-en-2-yl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where indene reacts with but-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(But-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

2-(But-1-en-2-yl)-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(But-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    But-1-en-2-ylbenzene: Shares a similar butenyl side chain but differs in the core structure.

    1-(But-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Another compound with a butenyl side chain, used in different applications.

Uniqueness: 2-(But-1-en-2-yl)-1H-indene is unique due to its indene core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

819871-82-4

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

2-but-1-en-2-yl-1H-indene

InChI

InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h4-8H,2-3,9H2,1H3

InChI Key

YROAGEBNJOFPBV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=CC2=CC=CC=C2C1

Origin of Product

United States

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